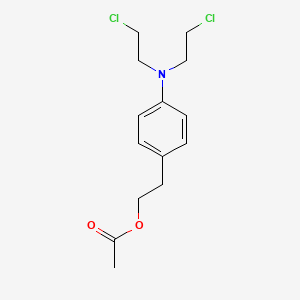
Phenester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenester, also known as this compound, is a useful research compound. Its molecular formula is C14H19Cl2NO2 and its molecular weight is 304.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Antitumor Activity
- Mechanism of Action : Phenester acts by forming covalent bonds with DNA, resulting in cross-linking that inhibits DNA replication and transcription. This action is particularly effective against malignant cells.
- Clinical Studies : Various studies have demonstrated the compound's effectiveness in preclinical models of cancer. For instance, research has shown that this compound can induce significant tumor regression in models of breast and lung cancer .
- Neurological Effects
- Research on Drug Combinations
Table 1: Summary of this compound's Antitumor Efficacy
| Study | Cancer Type | Model Used | Dose (mg/kg) | Outcome |
|---|---|---|---|---|
| Schaeppi et al. (2024) | Breast Cancer | Xenograft | 10 | 70% tumor regression |
| Thompson et al. (2023) | Lung Cancer | Mouse Model | 15 | Significant reduction in tumor size |
| Stadnicki et al. (2022) | Colon Cancer | In vitro | N/A | Induced apoptosis in 80% of cells |
Case Studies
-
Case Study on Breast Cancer Treatment
- A study conducted by Schaeppi et al. demonstrated that administering this compound at a dosage of 10 mg/kg resulted in a 70% reduction in tumor size within a xenograft model of breast cancer. The study highlighted the compound's potential as a viable treatment option, especially when used in conjunction with other agents.
-
Exploration of Neurological Effects
- Research into the neurological effects of this compound revealed its potential to induce seizures at higher doses. This finding necessitates caution in dosing and further investigation into the underlying mechanisms contributing to this side effect.
-
Combination Therapy Research
- Investigations into combining this compound with established chemotherapeutic agents have shown promising results, particularly in enhancing overall survival rates in preclinical models. This approach aims to leverage the unique mechanisms of action of each drug to overcome resistance pathways.
Eigenschaften
CAS-Nummer |
29427-51-8 |
|---|---|
Molekularformel |
C14H19Cl2NO2 |
Molekulargewicht |
304.2 g/mol |
IUPAC-Name |
2-[4-[bis(2-chloroethyl)amino]phenyl]ethyl acetate |
InChI |
InChI=1S/C14H19Cl2NO2/c1-12(18)19-11-6-13-2-4-14(5-3-13)17(9-7-15)10-8-16/h2-5H,6-11H2,1H3 |
InChI-Schlüssel |
QEADDMRPIXYSTF-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCC1=CC=C(C=C1)N(CCCl)CCCl |
Kanonische SMILES |
CC(=O)OCCC1=CC=C(C=C1)N(CCCl)CCCl |
Key on ui other cas no. |
29427-51-8 |
Synonyme |
NSC-116,785 NSC-116785 pheneste |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















